![molecular formula C26H16Br4N2O3 B11705012 2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)
2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) typically involves a multi-step process. One common method includes the reaction of 4,6-dibromophenol with a suitable aldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 2,2’-oxybis(benzene-4,1-diamine) under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-methoxyphenol): Similar structure but with methoxy groups instead of bromine atoms.
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C26H16Br4N2O3 |
|---|---|
Molecular Weight |
724.0 g/mol |
IUPAC Name |
2,4-dibromo-6-[[4-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H16Br4N2O3/c27-17-9-15(25(33)23(29)11-17)13-31-19-1-5-21(6-2-19)35-22-7-3-20(4-8-22)32-14-16-10-18(28)12-24(30)26(16)34/h1-14,33-34H |
InChI Key |
DUKADOPRWIQVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)OC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


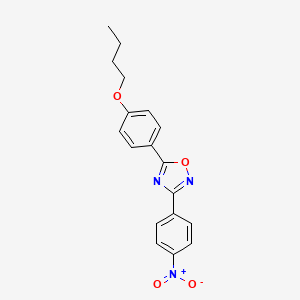
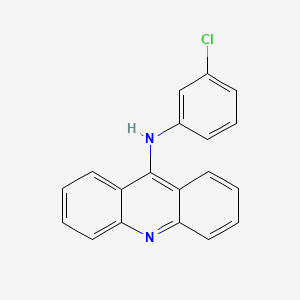
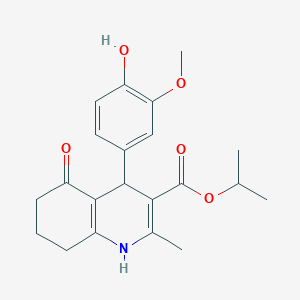
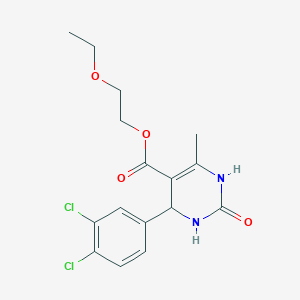
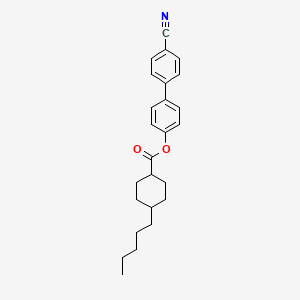
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
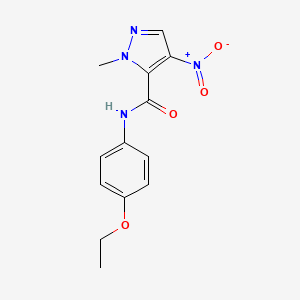
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
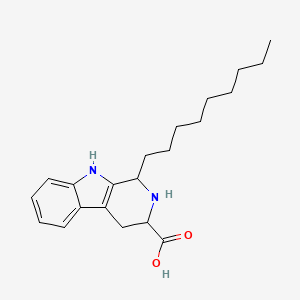
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
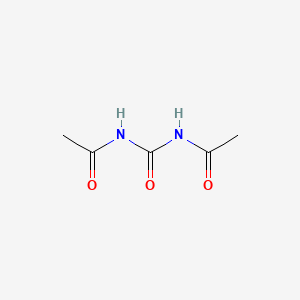
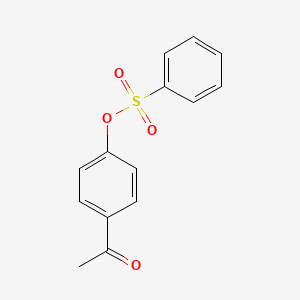
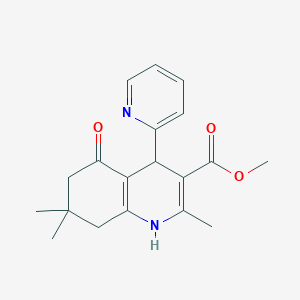
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
